molecular formula C10H12BrN3O B1444982 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine CAS No. 1248256-80-5

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

Cat. No.: B1444982
CAS No.: 1248256-80-5
M. Wt: 270.13 g/mol
InChI Key: ZVOVCHOXKZZTDO-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a brominated pyridine derivative designed for use in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a pyrrolidine-carboxamide moiety and a bromine substituent on a pyridinamine core. This combination makes it a valuable scaffold for constructing more complex molecules, particularly in the development of targeted kinase inhibitors. Compounds featuring similar halogenated heterocyclic frameworks have garnered significant attention in anticancer research for their improved binding affinity and ability to engage diverse molecular targets . Researchers can utilize the bromine atom as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse compound libraries for structure-activity relationship (SAR) studies. The presence of the pyrrolidine-1-carbonyl group can contribute to hydrogen bonding and dipole interactions with enzyme active sites, potentially enhancing target affinity and selectivity. This reagent is provided for research applications and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-amino-5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOVCHOXKZZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridin-2-amine Precursors

The initial step involves bromination of a 3-substituted pyridin-2-amine or related intermediate to introduce the bromine atom at the 5-position. A commonly used brominating agent is N-bromosuccinimide (NBS), which offers controlled bromination under mild conditions.

  • Reaction Conditions: Bromination is typically conducted in acetone or polar aprotic solvents at low temperatures (around 10°C) to suppress over-bromination and formation of dibromo byproducts.
  • Optimization: The amount of NBS is carefully controlled to avoid formation of 2-amino-3,5-dibromopyridine as a major impurity. Slow addition of NBS and maintaining low temperature improves selectivity.
  • Yield: Optimized conditions can achieve bromination yields up to 95% with minimal byproduct formation.

Introduction of Pyrrolidine-1-carbonyl Group

The pyrrolidine-1-carbonyl substituent can be introduced through amide coupling reactions, where the pyrrolidine moiety is linked via a carbonyl group to the 3-position of the pyridine ring.

  • Starting Materials: 3-amino or 3-hydroxy substituted 5-bromopyridin-2-amine derivatives serve as precursors.
  • Coupling Reagents: Common peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used to form the amide bond with pyrrolidine-1-carboxylic acid or its derivatives.
  • Reaction Conditions: Coupling is performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 0°C to room temperature.
  • Purification: Flash chromatography on silica gel followed by recrystallization ensures high purity of the product.

Alternative Synthetic Routes

  • Acylation of Pyrrolidine: Direct acylation of pyrrolidine with 3-bromo-2-aminopyridine derivatives using acid chlorides or anhydrides under basic conditions can also yield the target compound.
  • Pd-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to install the pyrrolidine-1-carbonyl substituent on the brominated pyridine scaffold, enhancing regioselectivity and yield.

Research Findings and Data Analysis

Step Reagents/Conditions Yield (%) Notes
Bromination of 2-aminopyridine NBS, acetone, 10°C, slow addition 95 Minimized dibromo byproduct formation
Amide coupling Pyrrolidine-1-carboxylic acid, EDC, DMF, RT 70-85 High purity achieved after chromatography
Pd-catalyzed coupling Pd catalyst, base, acetonitrile, 25-50°C 75-90 Efficient regioselective substitution
  • Impurity Control: Characterization of impurities such as 2-amino-3,5-dibromopyridine helps optimize bromination parameters to improve selectivity and scalability.
  • Recycling: Substrate recycling during iodination steps (in related syntheses) demonstrates industrial feasibility, suggesting similar strategies could be adapted for this compound’s scale-up.
  • Crystallinity and Purity: Recrystallization from dichloroethane or similar solvents enhances product crystallinity, facilitating characterization by X-ray diffraction and NMR.

Analytical and Characterization Techniques

  • NMR Spectroscopy: Confirms substitution pattern and integrity of the pyrrolidine-1-carbonyl group.
  • Mass Spectrometry: Molecular ion peaks confirm molecular weight and purity.
  • X-Ray Crystallography: Provides detailed molecular conformation and intermolecular interaction data, critical for understanding structure-activity relationships.
  • Chromatography: Flash chromatography and recrystallization are standard purification methods.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at position 5 undergoes substitution reactions with nucleophiles, enabling diverse functionalization.

Reaction TypeReagents/ConditionsProductsKey Findings
Amine Substitution NH₃/EtOH, Δ5-Amino-3-(pyrrolidine-1-carbonyl)pyridin-2-amineRequires elevated temperatures (80–100°C) and polar solvents .
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivativesYields depend on electronic effects of boronic acids; electron-deficient partners show higher efficiency .
Hydrolysis H₂O, H₂SO₄ (cat.), Δ5-Hydroxy-3-(pyrrolidine-1-carbonyl)pyridin-2-amineLimited utility due to competing decomposition of the pyrrolidine carbonyl group .

Mechanistic Insight : The electron-withdrawing effect of the adjacent carbonyl group activates the bromine for substitution, favoring SNAr mechanisms .

Amine Group Reactivity

The primary amine at position 2 participates in condensation and amidation reactions.

Reaction TypeReagents/ConditionsProducts
Schiff Base Formation Aldehydes/ketones, RTImine derivatives
Amidation Acyl chlorides, DMF, NEt₃Amide-functionalized pyridines

Key Example :

  • Reaction with acetyl chloride produces 2-acetamido-5-bromo-3-(pyrrolidine-1-carbonyl)pyridine , used to modulate solubility for biological assays .

Carbonyl Group Transformations

The pyrrolidine-1-carbonyl moiety undergoes redox and nucleophilic acyl substitution.

Reaction TypeReagents/ConditionsProducts
Reduction LiAlH₄, THF3-(Pyrrolidin-1-ylmethyl)pyridin-2-amine
Hydrolysis NaOH (aq.), Δ3-Carboxy-pyridin-2-amine derivatives

Notable Observation :

  • Reduction with LiAlH₄ converts the carbonyl to a methylene group, enhancing lipophilicity for drug delivery applications.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-couplings to construct complex architectures.

Reaction TypeCatalysts/PartnersProducts
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amines5-Arylaminopyridine derivatives
Sonogashira Coupling CuI, Pd(PPh₃)₂Cl₂, alkynes5-Alkynylpyridines

Case Study :

  • Suzuki coupling with 4-pyridinylboronic acid generates 5-(pyridin-4-yl)-3-(pyrrolidine-1-carbonyl)pyridin-2-amine , a scaffold for kinase inhibitors .

Oxidation Reactions

Controlled oxidation targets the pyridine ring or amine group.

Reaction TypeReagents/ConditionsProducts
N-Oxidation mCPBA, CH₂Cl₂Pyridine N-oxide derivatives
Amine Oxidation H₂O₂, FeSO₄Nitroso or nitro compounds

Challenges : Over-oxidation can degrade the pyrrolidine ring, necessitating strict stoichiometric control.

Comparative Reactivity Table

A comparison with analogs highlights the influence of substituents:

CompoundBromine ReactivityAmine ReactivityCarbonyl Reactivity
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine High (SNAr, coupling)Moderate (amidation)High (reduction)
5-Chloro Analog Lower (weaker leaving group)SimilarSimilar
5-Amino Derivative N/AHigh (Schiff base formation)Unchanged

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate for drug development due to its ability to interact with various biological targets. The following are key areas of research:

Anticancer Activity

Research indicates that 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine exhibits anticancer properties by inhibiting specific kinases involved in tumor growth. Studies have demonstrated its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Selectivity Index (SI)
Ovarian Cancer20>10
Breast Cancer50>5
Non-Cancerous Cells>100-

The selectivity index suggests that the compound preferentially affects cancer cells over normal cells, which is desirable in anticancer drug development.

Antimicrobial Properties

The compound has shown antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) against MRSA is reported as follows:

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)4 µg/mL

This indicates its potential as an antimicrobial agent against resistant strains.

Enzyme Inhibition

The compound is believed to inhibit key enzymes associated with cancer cell proliferation and microbial resistance. It may interfere with metabolic pathways crucial for the survival of pathogenic organisms and cancer cells.

Interaction with Biological Targets

Its unique structure allows it to form hydrogen bonds and π-π interactions with biological molecules, modulating the activity of enzymes and receptors involved in critical cellular pathways.

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to standard chemotherapeutics like cisplatin, suggesting its potential as an alternative treatment option.

Antimicrobial Efficacy Against MRSA

In vitro studies have shown that derivatives containing the pyrrolidine moiety exhibit enhanced activity against MRSA strains, supporting the hypothesis that structural modifications can significantly influence antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations:

Synthetic Routes: Sonogashira Coupling: Widely employed for introducing alkynyl groups (e.g., 14b, 27, and trimethylsilyl derivative) . Yields typically exceed 80%, indicating robustness. Nucleophilic Substitution: Used for oxygen-linked substituents (e.g., indan-1-yloxy group), though lower yield (46%) suggests steric challenges .

Structural and Functional Differences :

  • Pyrrolidine vs. Piperazine : The target compound’s pyrrolidine-1-carbonyl group introduces a rigid, planar amide linkage, contrasting with the flexible piperazin-1-yl analog .
  • Alkyne vs. Ether Linkers : Ethynyl groups (e.g., 14b, 27) extend conjugation, while ether linkages (e.g., indan-1-yloxy) restrict rotation, affecting molecular planarity .

Crystallographic Insights :

  • The indan-1-yloxy derivative exhibits a dihedral angle of 58.41° between pyridine and indane rings, with N–H⋯N hydrogen bonds forming centrosymmetric dimers . Such interactions may influence solubility and crystal packing.

Biological Relevance :

  • While QSAR studies on pyridin-2-amine derivatives highlight lipophilicity (Log P) and steric parameters (SMR) as critical for antibacterial activity , specific data for the target compound are absent in the evidence.

Biological Activity

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure includes a brominated pyridine ring and a pyrrolidine moiety, contributing to its reactivity and potential interactions with biological targets. The molecular formula is C8H10BrN3OC_8H_{10}BrN_3O, with a molecular weight of approximately 299.12 g/mol. Its unique features allow it to act as a versatile intermediate in organic synthesis and drug development.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The bromine atom and the pyrrolidine ring are crucial for binding to these targets, potentially modulating their activity. The compound has been studied for its effects on:

  • Enzyme Inhibition : It may inhibit enzymes critical for various physiological processes, making it a candidate for therapeutic development.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions.

Biological Studies and Applications

Research has highlighted several applications of this compound:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and cancer.
  • Organic Synthesis : As an intermediate, it facilitates the construction of diverse chemical libraries for drug discovery.
  • Biological Interaction Studies : Investigations into its binding affinity to biological targets are essential for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Characteristics
5-Bromo-2-(pyrrolidine-1-carbonyl)pyridineLacks amine groupSimilar reactivity but different binding properties
3-(Pyrrolidine-1-carbonyl)pyridin-2-amineLacks bromine atomPotentially lower reactivity due to absence of halogen
5-Chloro-3-(pyrrolidine-1-carbonyl)pyridin-2-amineChlorine instead of bromineMay exhibit different biological activity compared to brominated analog

Case Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

Study on Neurological Disorders

A study investigated the compound's effects on cognitive function using animal models. Results indicated that administration led to improved performance in spatial working memory tasks, suggesting neuroprotective properties .

Anticancer Activity

In vitro assays showed that this compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring substitution pattern) and the presence of the pyrrolidine carbonyl group. For example, the carbonyl carbon appears at ~170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₁BrN₃O: 284.01).
  • X-ray Crystallography: Resolves bond angles and spatial arrangement, particularly for resolving ambiguities in substitution patterns .
  • HPLC-PDA: Ensures >95% purity by detecting trace impurities.

What strategies optimize the yield of this compound in palladium-catalyzed reactions?

Advanced Research Question
Optimization focuses on:

  • Catalyst Systems: Pd(OAc)₂ with SPhos ligands improves coupling efficiency for sterically hindered substrates .
  • Temperature Control: Reactions at 85–95°C enhance kinetics while minimizing decomposition .
  • Base Selection: Potassium phosphate (K₃PO₄) outperforms Na₂CO₃ in biphasic systems due to better solubility .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 120°C).

How can computational chemistry predict the reactivity of this compound in derivatization reactions?

Advanced Research Question

  • Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-bromo position is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict regioselectivity in cross-coupling reactions.
  • Transition State Modeling: Screens ligands (e.g., XPhos vs. SPhos) to lower activation barriers in Suzuki reactions.

How can researchers resolve contradictions in reported reactivity data for brominated pyridine derivatives?

Advanced Research Question
Discrepancies (e.g., conflicting yields or regioselectivity) are addressed via:

  • Reaction Replication: Standardizing conditions (e.g., degassing solvents to exclude oxygen in Pd-catalyzed reactions).
  • Advanced Characterization: Using 2D NMR (e.g., HSQC, NOESY) to confirm regioisomer identity .
  • Kinetic Studies: Monitoring reaction progress via in situ IR or LC-MS to identify intermediates or side products.

What safety protocols are critical when handling this compound in high-temperature reactions?

Advanced Research Question

  • Ventilation and PPE: Use fume hoods, nitrile gloves, and flame-resistant lab coats due to brominated compound toxicity .
  • Thermal Stability Testing: Conduct DSC/TGA to assess decomposition risks above 150°C .
  • Waste Management: Neutralize reaction mixtures with NaHCO₃ before disposal to avoid releasing HBr gas .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.